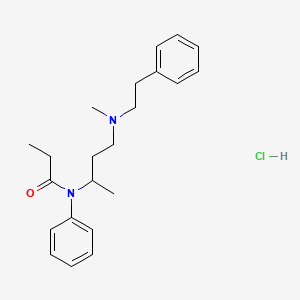

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide,monohydrochloride

Beschreibung

Chemical Identity: This compound, also known as 2,3-seco-Fentanyl (hydrochloride), is a synthetic opioid derivative with the CAS Reg. No. 2748592-46-1. Its structure comprises a phenylpropanamide backbone modified with a phenethylamino-methyl substituent, forming a tertiary amine center. The monohydrochloride salt enhances its solubility in polar solvents, making it suitable for preclinical research .

Eigenschaften

IUPAC Name |

N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O.ClH/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20;/h5-14,19H,4,15-18H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAYUKQCGHWXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037109 | |

| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748592-46-1 | |

| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of phenethylamine with a suitable alkylating agent to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butan-2-yl halide derivative under controlled conditions to form the desired amine.

Amidation: The resulting amine is further reacted with propionyl chloride in the presence of a base to form the final amide product.

Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.

Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with chloro and phenyl substituents (Fig. 1, ).

- Key Differences: Unlike the target compound, it lacks an amine side chain and hydrochloride salt. Its primary use is as a monomer in polyimide synthesis rather than biological applications .

- Physicochemical Properties : Higher lipophilicity due to the aromatic phthalimide ring, reducing water solubility compared to the hydrochloride salt form of the target compound.

Procarbazine Hydrochloride

- Structure : Contains a benzamide core with a hydrazine group and isopropyl substituent (CAS 366-70-1).

- Key Similarities: Both are hydrochloride salts with tertiary amine groups. Procarbazine is soluble in water and methanol, akin to the target compound’s predicted solubility .

- Functional Differences : Procarbazine is an antineoplastic agent targeting DNA methylation, whereas the target compound’s opioid-like structure suggests CNS activity .

Functional Analogues (Hydroxamic Acids and Ureido Derivatives)

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share a phenylpropanamide backbone but incorporate hydroxamic acid or ureido groups.

- Key Contrasts: Hydroxamic acids (e.g., compound 6–10) exhibit antioxidant properties via radical scavenging (DPPH assays), whereas the target compound’s activity remains uncharacterized in the evidence . The target compound’s phenethylamino group may enhance blood-brain barrier penetration compared to bulkier cyclohexyl or cyclopentyl substituents in hydroxamic acids .

Comparative Data Table

Research Findings and Limitations

- Safety Profile : As a fentanyl analog, it may pose risks of respiratory depression, but its specific toxicity remains unquantified .

- Comparative Advantages: Unlike procarbazine, it lacks documented genotoxicity. Compared to hydroxamic acids, its hydrochloride salt improves bioavailability for CNS-targeted research .

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Aromatic amine : Contributes to its interaction with biological systems.

- Aliphatic chain : Influences solubility and permeability.

- Monohydrochloride salt form : Enhances stability and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with opioid receptors. The following table summarizes key findings from various studies:

Case Studies

-

Analgesic Effects in Rodent Models :

A study conducted on rodents demonstrated that the administration of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide resulted in significant pain relief comparable to established opioids. The observed effects were attributed to its selective binding affinity for mu-opioid receptors, which play a crucial role in pain modulation. -

Behavioral Studies :

Behavioral assessments indicated that the compound not only alleviated pain but also exhibited anxiolytic properties. In tests measuring anxiety-like behavior, subjects treated with the compound showed reduced signs of stress compared to control groups. -

Neuropharmacological Investigations :

Additional research highlighted the compound's influence on neurotransmitter levels, particularly dopamine and serotonin. These findings suggest potential applications in treating mood disorders alongside pain management.

Receptor Binding Affinity

The compound's efficacy is largely due to its high affinity for mu-opioid receptors, which are pivotal in mediating analgesic effects. Binding assays have shown that it competes effectively with other opioid ligands, indicating its potential as a therapeutic agent.

Metabolic Pathways

Understanding the metabolic fate of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide is essential for predicting its pharmacokinetics. Preliminary studies suggest that it undergoes extensive hepatic metabolism, which may influence its bioavailability and duration of action.

Safety and Toxicology

While promising, safety assessments are critical. Early toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to elucidate any long-term effects or potential for abuse, given its opioid-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.